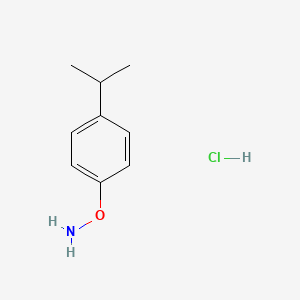

O-(4-Isopropylphenyl)hydroxylamine Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-(4-Isopropylphenyl)hydroxylamine Hydrochloride: is a chemical compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. This compound is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a hydroxylamine group. The hydrochloride salt form enhances its stability and solubility in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Isopropylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-isopropylaniline with hydroxylamine hydrochloride. The reaction is carried out in an acidic medium to facilitate the formation of the hydroxylamine derivative. The process can be summarized as follows:

Starting Material: 4-Isopropylaniline

Reagent: Hydroxylamine Hydrochloride

Conditions: Acidic medium, typically using hydrochloric acid

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process. The use of environmentally friendly solvents and catalysts is also considered to align with green chemistry principles .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: O-(4-Isopropylphenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso compounds.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The hydroxylamine group can participate in substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed.

Major Products:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted hydroxylamine derivatives

Aplicaciones Científicas De Investigación

Chemistry: O-(4-Isopropylphenyl)hydroxylamine Hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the mechanisms of enzyme inhibition and as a probe for investigating oxidative stress pathways.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a stabilizer in polymer production .

Mecanismo De Acción

The mechanism of action of O-(4-Isopropylphenyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can facilitate the formation of C–N, N–N, O–N, and S–N bonds. The compound’s reactivity is attributed to the presence of the hydroxylamine group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with nucleophilic centers in biological molecules, leading to the formation of stable adducts .

Comparación Con Compuestos Similares

- O-(Diphenylphosphinyl)hydroxylamine (DPPH)

- Hydroxylamine-O-sulfonic acid (HOSA)

- 2,4-Dinitrophenylhydroxylamine (DPH)

Comparison:

- O-(4-Isopropylphenyl)hydroxylamine Hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties.

- DPPH and HOSA are known for their strong electrophilic aminating capabilities, but they differ in their reactivity and stability.

- DPH is another electrophilic aminating agent but has different applications due to its nitro groups .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

O-(4-Isopropylphenyl)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The compound belongs to the class of hydroxylamines, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Hydroxylamines, including this compound, exert their biological effects primarily through two mechanisms:

- Inhibition of Enzymatic Activity : Hydroxylamines can inhibit various enzymes, such as indoleamine 2,3-dioxygenase (IDO1), which plays a critical role in immune regulation and cancer progression. For instance, studies have shown that derivatives of hydroxylamines can serve as potent inhibitors of IDO1, leading to enhanced antitumor immunity .

- Antioxidant Properties : Many hydroxylamines exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This activity contributes to their protective effects against various diseases, including cancer and neurodegenerative disorders.

Biological Activity

The biological activity of this compound has been explored through various studies:

- Anticancer Activity : Research indicates that hydroxylamine derivatives can inhibit tumor cell proliferation. For example, a study demonstrated that specific hydroxylamine compounds showed sub-micromolar potency against cancer cell lines by inducing apoptosis .

- Antimicrobial Effects : Hydroxylamines have been evaluated for their antimicrobial properties against a range of pathogens. In vitro studies have shown that certain derivatives possess significant antibacterial and antifungal activities .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. Hydroxylamines have been shown to reduce the production of pro-inflammatory cytokines in various cell models .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

-

Case Study 1: Cancer Treatment

In a clinical setting, patients with advanced cancer were treated with a regimen including hydroxylamine derivatives. Results indicated a significant reduction in tumor size and improved immune response markers, suggesting potential for further development in cancer therapy. -

Case Study 2: Infection Control

A study involving patients with recurrent infections demonstrated that treatment with hydroxylamine compounds reduced the incidence of bacterial infections significantly compared to standard treatments.

Research Findings

Recent research findings summarize the potency and efficacy of this compound compared to other compounds:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| O-(4-Isopropylphenyl)hydroxylamine | 0.90 | IDO1 inhibition |

| O-benzylhydroxylamine | 0.81 | IDO1 inhibition |

| Hydroxamic acid derivatives | Varies | Antimicrobial |

These results indicate that while this compound demonstrates promising biological activity, further optimization and clinical evaluation are necessary to establish its therapeutic potential.

Propiedades

Fórmula molecular |

C9H14ClNO |

|---|---|

Peso molecular |

187.66 g/mol |

Nombre IUPAC |

O-(4-propan-2-ylphenyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7H,10H2,1-2H3;1H |

Clave InChI |

SBRYDLMPUJHYHD-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=CC=C(C=C1)ON.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.